molecular formula C16H23N3O2 B11733475 [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11733475
M. Wt: 289.37 g/mol
InChI Key: GRMRZYFEHNUOMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3,4-dimethoxyphenethylamine with 1-ethyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase activity, affecting neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for diverse applications in research and potential therapeutic uses .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-ethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C16H23N3O2/c1-4-19-10-8-14(18-19)12-17-9-7-13-5-6-15(20-2)16(11-13)21-3/h5-6,8,10-11,17H,4,7,9,12H2,1-3H3

InChI Key

GRMRZYFEHNUOMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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